molecular formula C7H5BrF2 B3040248 1-Bromo-3,5-difluoro-2-methylbenzene CAS No. 1783551-12-1

1-Bromo-3,5-difluoro-2-methylbenzene

Cat. No. B3040248
CAS RN: 1783551-12-1
M. Wt: 207.01 g/mol
InChI Key: LDULWBQQLFIDBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . These methods suggest that the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene could potentially be achieved through similar halogenation and substitution strategies.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . The presence of bromine and fluorine atoms on the benzene ring can also affect the geometry and normal modes of vibrations, as discussed in the study of 1-bromo-3-fluorobenzene . These findings can be extrapolated to predict that 1-Bromo-3,5-difluoro-2-methylbenzene would also exhibit unique structural characteristics due to its halogen substituents.

Chemical Reactions Analysis

Bromofluorobenzenes can undergo photodissociation, as shown by the C–Br photo-fragmentation of bromo-3,5-difluorobenzene, which has an activation energy compatible with a picosecond time scale . Additionally, brominated benzenes can participate in coupling reactions, such as the CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes into benzofurans . These studies indicate that 1-Bromo-3,5-difluoro-2-methylbenzene could be reactive under photochemical conditions and might be a suitable candidate for coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using various spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, were also analyzed . For 1-Bromo-3,5-difluoro-2-methylbenzene, similar spectroscopic and computational studies could provide detailed information about its physical and chemical properties.

Scientific Research Applications

Applications in Flame Retardants

Compounds similar to 1-Bromo-3,5-difluoro-2-methylbenzene have been extensively studied for their use in flame retardants. These substances, known as novel brominated flame retardants (NBFRs), are increasingly used due to their ability to enhance fire resistance in materials. Research highlights the occurrence of such retardants in various environments, emphasizing the need for further study on their environmental fate and toxicity. The increasing application of NBFRs calls for more comprehensive research to understand their long-term effects (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Impact and Toxicology

The environmental impact and toxicological profiles of brominated and mixed halogenated compounds, which are structurally related to 1-Bromo-3,5-difluoro-2-methylbenzene, have been a subject of significant research interest. Studies have shown that these compounds have similar toxicity profiles to their chlorinated counterparts, necessitating further investigation into their health effects. This research indicates a critical need for data on exposure scenarios to assess the potential risk these chemicals pose to human health and the environment (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Chemical Research

The synthesis of compounds related to 1-Bromo-3,5-difluoro-2-methylbenzene, like 2-Fluoro-4-bromobiphenyl, has been explored to support the manufacture of pharmaceuticals and other chemicals. These studies have improved understanding of chemical synthesis methods, providing insights into more efficient and less hazardous production techniques. This research contributes to the development of practical synthesis approaches for complex brominated compounds (Qiu et al., 2009).

Mechanism of Action

The mechanism of action for 1-Bromo-3,5-difluoro-2-methylbenzene is not specified in the search results. As a chemical intermediate, its mechanism of action would depend on the specific reaction it is involved in .

Safety and Hazards

This compound is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. Prolonged or repeated exposure may cause damage to organs .

Future Directions

1-Bromo-3,5-difluoro-2-methylbenzene is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds . Its future directions would likely involve its use in the synthesis of new compounds with potential applications in various fields .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULWBQQLFIDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-difluoro-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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